2-azido-4-bromo-1-iodobenzene
Description
Properties
CAS No. |
1378943-78-2 |
|---|---|
Molecular Formula |
C6H3BrIN3 |
Molecular Weight |
323.9 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Azido 4 Bromo 1 Iodobenzene
Sequential Functionalization: Order of Halogen and Azide (B81097) Introduction
The most logical and established route for the synthesis of 2-azido-4-bromo-1-iodobenzene involves a sequential functionalization strategy. This approach prioritizes the introduction of the halogen atoms (bromine and iodine) first, followed by the installation of the azide group. This order is dictated by the directing effects of the substituents and the reactivity of the intermediates.
A plausible and efficient synthetic sequence commences with a commercially available substituted aniline (B41778), such as 4-bromoaniline (B143363). The amino group in aniline is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. This inherent directing effect is exploited to introduce the iodine atom at the position ortho to the amine.
The key steps in this sequential synthesis are:
Iodination of 4-bromoaniline: The synthesis of the crucial intermediate, 4-bromo-2-iodoaniline (B187669), can be achieved through the direct iodination of 4-bromoaniline. chemicalbook.com Various iodinating agents can be employed for this transformation.
Diazotization of 4-bromo-2-iodoaniline: The resulting 4-bromo-2-iodoaniline is then subjected to diazotization. This reaction converts the primary amino group into a diazonium salt, which is a versatile intermediate. organic-chemistry.org The diazotization is typically carried out at low temperatures (0-5 °C) using sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid or sulfuric acid.
Azidation of the Diazonium Salt: The final step is the conversion of the diazonium salt to the corresponding aryl azide. This is achieved by treating the in-situ generated diazonium salt with an azide source, most commonly sodium azide (NaN₃). The azide ion displaces the dinitrogen gas, yielding the target molecule, this compound.
This sequential approach is advantageous as it utilizes well-established and high-yielding reactions. The starting materials are readily available, and the regioselectivity of each step is well-controlled by the directing effects of the substituents present on the aromatic ring.
Interactive Data Table: Key Intermediates in the Sequential Synthesis
| Compound Name | Molecular Formula | Starting Material | Key Transformation |
| 4-Bromoaniline | C₆H₆BrN | Aniline | Bromination |
| 4-Bromo-2-iodoaniline | C₆H₅BrIN | 4-Bromoaniline | Iodination |
| This compound | C₆H₄BrIN₃ | 4-Bromo-2-iodoaniline | Diazotization and Azidation |
Development of Novel Synthetic Pathways
While the sequential functionalization route is robust, ongoing research in organic synthesis focuses on developing more efficient and versatile methods. These novel pathways often involve transition metal catalysis, photochemical, or electrochemical approaches, which can offer alternative reaction conditions and potentially improved yields or functional group tolerance.
Transition metal catalysis, particularly with palladium and copper, has revolutionized the formation of carbon-heteroatom bonds, including the introduction of the azide functionality. In the context of this compound, a transition metal-catalyzed approach could potentially be employed for the azidation of a dihalogenated precursor, such as 1,4-dibromo-2-iodobenzene (B1317579).
Copper-catalyzed azidation of aryl halides, often referred to as a "click" type reaction, has been shown to be effective for the conversion of aryl iodides and bromides to aryl azides. researchgate.net These reactions typically utilize a copper(I) catalyst in the presence of a ligand and an azide source. A potential advantage of this method is the ability to perform the reaction under milder conditions compared to the classical Sandmeyer-type reaction. However, a significant challenge in applying this to a di- or tri-halogenated substrate is achieving selective azidation at a specific position, as both the bromo and iodo substituents are susceptible to substitution. The relative reactivity of aryl halides in these catalytic systems (typically I > Br) could potentially be exploited to achieve regioselectivity.
Interactive Data Table: Comparison of Catalytic Systems for Aryl Azidation
| Catalyst System | Precursor Type | Typical Conditions | Potential Advantages |
| Copper(I)/Ligand | Aryl Iodide/Bromide | Mild temperature, various solvents | Good functional group tolerance |
| Palladium(0)/Ligand | Aryl Bromide/Chloride | Higher temperatures, specific ligands | Broad substrate scope |
Photochemical and electrochemical methods represent emerging strategies for the synthesis of aryl azides that offer unique reactivity patterns and can often be performed under mild, reagent-free conditions.
Photochemical Synthesis: Photochemical approaches to aryl azides are less common for direct synthesis from aryl halides but have been explored for other transformations of azides. The direct photochemical azidation of an aryl halide is not a standard synthetic method.
Electrochemical Synthesis: Electrochemical methods for the synthesis of aryl azides are a growing area of interest. These methods can involve the direct electrochemical azidation of anilines or the indirect azidation of aryl halides. For instance, recent studies have demonstrated the electrochemical C-H azidation of anilines, which could offer a regioselective route to azidoanilines under mild, oxidant-free conditions. nih.gov An electrochemical approach could potentially be developed for the azidation of a suitable dihaloaniline precursor, providing an alternative to traditional diazotization methods. The key advantage of electrochemical synthesis is the use of electricity as a "traceless" reagent, which can lead to cleaner reactions and avoid the use of stoichiometric chemical oxidants or reductants.
Chemo and Regioselective Transformations of 2 Azido 4 Bromo 1 Iodobenzene
Reactivity of the Azide (B81097) Group
The azide group in 2-azido-4-bromo-1-iodobenzene is a versatile functional group that can undergo a variety of selective transformations without affecting the bromo and iodo substituents. Its reactivity is central to the utility of this compound as a building block in organic synthesis.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and highly regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. frontiersin.orgnih.govresearchgate.netorganic-chemistry.org In this reaction, the azide group of this compound reacts with a terminal alkyne in the presence of a copper(I) catalyst, often generated in situ from a copper(II) source and a reducing agent like sodium ascorbate. nih.govnih.gov The reaction is known for its high yield, mild conditions, and tolerance of a wide range of functional groups, making it a robust method for molecular assembly. nih.govmdpi.com The resulting triazole product retains the bromo and iodo moieties for subsequent orthogonal functionalization.
| Alkyne Reactant | Catalyst System | Solvent | Product |
| Phenylacetylene | CuI / Sodium Ascorbate | t-BuOH/H₂O | 1-(4-bromo-2-iodophenyl)-4-phenyl-1H-1,2,3-triazole |
| Propargyl alcohol | CuSO₄·5H₂O / Sodium Ascorbate | CH₃CN/H₂O | (1-(4-bromo-2-iodophenyl)-1H-1,2,3-triazol-4-yl)methanol |
| Ethyl propiolate | CuI | CH₃CN | Ethyl 1-(4-bromo-2-iodophenyl)-1H-1,2,3-triazole-4-carboxylate nih.gov |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
As a metal-free alternative to CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizes strained cyclooctynes to react with azides. magtech.com.cnnih.gov The reaction is driven by the release of ring strain in the cycloalkyne, eliminating the need for a cytotoxic metal catalyst. nih.gov This makes SPAAC particularly valuable in biological contexts. The azide of this compound can readily participate in SPAAC reactions, yielding stable triazole products under physiological conditions. researchgate.net The rate of the reaction can be tuned by modifying the structure of the cyclooctyne (B158145). nih.gov
| Strained Alkyne | Reaction Conditions | Product |
| Dibenzocyclooctynol (DIBO) | Ambient temperature, aqueous or organic solvent | Triazole adduct of DIBO |
| Bicyclononyne (BCN) | Ambient temperature, common organic solvents | Triazole adduct of BCN |
| Difluorinated cyclooctyne (DIFO) | Ambient temperature, enhanced reaction rate | Triazole adduct of DIFO |
Staudinger Reaction and Related Ligations
The Staudinger reaction provides a mild method for the reduction of azides to primary amines. organic-chemistry.org The reaction involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine, to form an iminophosphorane intermediate. chem-station.comwikipedia.orgnih.gov Subsequent hydrolysis of this intermediate yields the corresponding amine and a phosphine oxide byproduct. wikipedia.org
This reaction forms the basis for the Staudinger ligation, a powerful tool for forming amide bonds. raineslab.comthermofisher.comresearchgate.net In this modification, the iminophosphorane intermediate is trapped by an intramolecular or intermolecular electrophile (e.g., a methyl ester), leading to the formation of a stable amide linkage. thermofisher.com Furthermore, the iminophosphorane derived from this compound can participate in the aza-Wittig reaction, where it reacts with carbonyl compounds like aldehydes or ketones to form imines. wikipedia.orgnih.govru.nlresearcher.life
| Reagent(s) | Reaction Type | Product |
| 1. PPh₃ 2. H₂O | Staudinger Reduction | 2-amino-4-bromo-1-iodobenzene |
| 1. Phosphinothioester 2. H₂O | Staudinger Ligation | Amide product |
| 1. PPh₃ 2. R₂C=O | Aza-Wittig Reaction | Imine (R₂C=N-Ar) |
Thermal and Photolytic Generation of Aryl Nitrenes
Upon thermal or photolytic stimulation, aryl azides can extrude a molecule of dinitrogen (N₂) to generate highly reactive aryl nitrene intermediates. researchgate.net The azide group of this compound can be decomposed under such conditions to form the corresponding (4-bromo-2-iodophenyl)nitrene. These electron-deficient species are highly reactive and can undergo a variety of subsequent transformations, such as C-H bond insertion, addition to double bonds to form aziridines, or intramolecular cyclization reactions. researchgate.netnih.gov The specific outcome is often dependent on the reaction environment and the structure of the substrate.
| Condition | Intermediate | Potential Subsequent Reactions |
| Heat (Thermolysis) | (4-bromo-2-iodophenyl)nitrene | Intramolecular cyclization, intermolecular C-H insertion |
| UV Light (Photolysis) | (4-bromo-2-iodophenyl)nitrene | Aziridination of alkenes, hydrogen abstraction |
Azide Reduction to Amino Group and Subsequent Transformations
The conversion of the azide group to a primary amine is a fundamental transformation. Besides the Staudinger reduction, this can be achieved through various other methods, including catalytic hydrogenation (e.g., using H₂ over a palladium catalyst) or with other reducing agents like LiAlH₄ or NaBH₄, although care must be taken to avoid reduction of the other halogen substituents. The resulting 2-amino-4-bromo-1-iodobenzene is a valuable intermediate itself, where the newly formed amino group can undergo a wide array of classical amine reactions, such as diazotization followed by Sandmeyer reactions, acylation to form amides, or alkylation to form secondary or tertiary amines.
| Reducing Agent | Reaction Conditions | Product |
| PPh₃ / H₂O | Mild, chemoselective | 2-amino-4-bromo-1-iodobenzene |
| H₂ / Pd/C | Catalytic hydrogenation | 2-amino-4-bromo-1-iodobenzene |
| NaBH₄ / CoCl₂ | Metal-hydride reduction | 2-amino-4-bromo-1-iodobenzene |
Reactions with Hypervalent Iodine Reagents
Hypervalent iodine reagents, particularly diaryliodonium salts, are powerful electrophilic arylating agents. nih.govresearchgate.net The azide functional group can participate in novel transformations involving these reagents. For instance, a copper-catalyzed three-component reaction of an azide, a terminal alkyne, and a diaryliodonium salt can lead to the synthesis of N-aryl-1,2,3-triazoles. nih.gov In such a reaction, this compound could react with an alkyne and a diaryliodonium salt like diphenyliodonium (B167342) triflate to afford a 1,2,3-trisubstituted triazolium salt. frontiersin.orgnih.gov This provides a direct route to complex triazole structures. The iodo-substituent of the starting material also offers a handle for the synthesis of new hypervalent iodine reagents. organic-chemistry.orgcore.ac.uksemanticscholar.org
| Reagents | Reaction Type | Expected Product |
| Terminal Alkyne, Diaryliodonium Salt, Cu Catalyst | Three-component Triazole Synthesis | 1-(4-bromo-2-iodophenyl)-3-aryl-4-alkyl/aryl-1H-1,2,3-triazol-3-ium salt |
Reactivity of the Aryl Halide Moieties
The chemical behavior of this compound in palladium-catalyzed cross-coupling reactions is governed by the differential reactivity of the carbon-halogen bonds. The established order of reactivity for aryl halides in the crucial oxidative addition step of the catalytic cycle is C-I > C-Br > C-Cl. wikipedia.orgyoutube.com This inherent difference allows for high chemo- and regioselectivity, enabling sequential functionalization of the aromatic ring. Consequently, palladium-catalyzed transformations can be selectively performed at the more labile iodine position while leaving the bromine intact.
Palladium-Catalyzed Cross-Coupling Reactions at the Iodine Position
The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond facilitates selective cross-coupling reactions at the C-1 position of this compound. wikipedia.org This selectivity is a cornerstone of palladium catalysis, allowing for the initial coupling to occur predictably at the most reactive site. nobelprize.orgyoutube.com
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov For this compound, the reaction chemoselectively occurs at the C-I bond. The palladium(0) catalyst preferentially undergoes oxidative addition into the weaker C-I bond, initiating the catalytic cycle. This is followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product, regenerating the palladium(0) catalyst. youtube.com This selectivity allows for the synthesis of 2-azido-4-bromo-1-arylbenzene derivatives while preserving the bromine atom for potential subsequent transformations. researchgate.net
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at the Iodine Position
| Parameter | Condition |
| Substrate | This compound |
| Coupling Partner | Arylboronic acid (e.g., Phenylboronic acid) |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand |
| Base | Na₂CO₃, K₂CO₃, or Cs₂CO₃ |
| Solvent | Toluene/Water, Dioxane/Water, or DMF |
| Temperature | Room temperature to 80 °C |
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper complexes and requires a base, often an amine. libretexts.orgorganic-chemistry.org In the case of this compound, the reaction demonstrates high selectivity for the aryl iodide. wikipedia.orglibretexts.org By conducting the reaction under mild conditions, such as at room temperature, it is possible to exclusively couple a terminal alkyne at the iodine position. wikipedia.orgwikipedia.org This yields 1-alkynyl-2-azido-4-bromobenzene derivatives, which are valuable intermediates in organic synthesis.
Table 2: Representative Conditions for Selective Sonogashira Coupling at the Iodine Position
| Parameter | Condition |
| Substrate | This compound |
| Coupling Partner | Terminal Alkyne (e.g., Phenylacetylene) |
| Catalyst | Pd(PPh₃)₂Cl₂ / CuI |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) |
| Solvent | THF or DMF |
| Temperature | Room temperature |
The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. nih.govnih.gov The mechanism begins with the oxidative addition of the palladium(0) catalyst into the carbon-halide bond. libretexts.org Consistent with the established reactivity trend, the Heck reaction of this compound proceeds selectively at the C-I bond. odinity.com This allows for the introduction of a vinyl group at the C-1 position, producing 2-azido-4-bromo-1-vinylbenzene compounds, while the C-Br bond remains unreacted for further synthetic elaboration. odinity.com
Table 3: Representative Conditions for Selective Heck Reaction at the Iodine Position
| Parameter | Condition |
| Substrate | This compound |
| Coupling Partner | Alkene (e.g., Styrene, Butyl acrylate) |
| Catalyst | Pd(OAc)₂ or PdCl₂ |
| Ligand | PPh₃ or other phosphine ligands |
| Base | Et₃N, K₂CO₃, or NaOAc |
| Solvent | DMF, Acetonitrile, or Toluene |
| Temperature | 80 - 120 °C |
The Stille coupling reaction creates a new carbon-carbon bond by reacting an organohalide with an organotin compound (organostannane) catalyzed by palladium(0). A key advantage of the Stille reaction is its tolerance for a wide variety of functional groups. For dihalogenated substrates like this compound, the reaction is highly chemoselective, with the palladium catalyst preferentially inserting into the more reactive C-I bond. This allows for the selective transfer of the organic group from the organostannane reagent to the C-1 position of the benzene (B151609) ring, leaving the bromine atom untouched for subsequent reactions.
Table 4: Representative Conditions for Selective Stille Coupling at the Iodine Position
| Parameter | Condition |
| Substrate | This compound |
| Coupling Partner | Organostannane (e.g., Tributyl(phenyl)tin) |
| Catalyst | Pd(PPh₃)₄ |
| Solvent | Toluene, THF, or DMF |
| Temperature | 80 - 110 °C |
Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position
Functionalization at the less reactive bromine position typically occurs after the iodine has been substituted. Following a selective cross-coupling reaction at the C-I bond, the resulting 2-azido-4-bromo-1-substituted-benzene product can undergo a second palladium-catalyzed coupling reaction at the C-Br bond. This second coupling generally requires more forcing conditions, such as higher temperatures or the use of more active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands), to facilitate the oxidative addition into the stronger C-Br bond. nih.gov This stepwise approach, capitalizing on the differential reactivity of the two halogen atoms, enables the programmed, site-specific synthesis of unsymmetrically tri-substituted benzene derivatives.
Nucleophilic Aromatic Substitution with Activated Nucleophiles
Nucleophilic aromatic substitution (SNAr) provides another avenue for the functionalization of this compound. This reaction mechanism is contingent on the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orgmasterorganicchemistry.com
The azide (-N₃) group is a moderate electron-withdrawing group. In the target molecule, it is positioned ortho to the iodine atom and para to the bromine atom. This dual activation makes both halogen sites potential targets for nucleophilic attack. wikipedia.org However, the success of an SNAr reaction also depends on the leaving group's ability to depart. In the context of SNAr, the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the carbon-halogen bond. youtube.com Consequently, the leaving group trend in SNAr can be the reverse of that seen in cross-coupling reactions.
Activated nucleophiles, such as alkoxides or thiolates, can displace one of the halogens. The azide group's placement at C-2 activates both the C-1 and C-4 positions. The regiochemical outcome would depend on a subtle interplay between the leaving group ability of iodide versus bromide and the degree of activation provided by the ortho- versus para-azide substituent.
| Nucleophile | Leaving Group | Activating Group Position | Potential Product |
| Sodium methoxide (B1231860) (NaOCH₃) | Iodine | ortho-Azido | 2-azido-4-bromo-1-methoxybenzene |
| Sodium methoxide (NaOCH₃) | Bromine | para-Azido | 2-azido-1-iodo-4-methoxybenzene |
| Sodium thiophenoxide (NaSPh) | Iodine | ortho-Azido | (2-azido-4-bromophenyl)(phenyl)sulfane |
| Sodium thiophenoxide (NaSPh) | Bromine | para-Azido | (2-azido-4-iodophenyl)(phenyl)sulfane |
This table presents potential SNAr products; the actual selectivity depends on specific reaction conditions.
Orthogonal Reactivity and Selective Transformations
The true synthetic power of this compound is realized through orthogonal reactivity, where each functional group can be addressed independently by choosing reaction conditions that are benign to the others. This allows for a programmed, step-wise construction of complex molecules.
Chemoselective Functionalization of Azide in Presence of Halides
The azide functional group possesses a unique reactivity profile, distinct from the aryl halides. It can be selectively transformed without disturbing the C-Br or C-I bonds. A prime example is the Staudinger reduction, which mildly and chemoselectively converts an azide into a primary amine using a phosphine, such as triphenylphosphine, followed by hydrolysis. wikipedia.orgorganic-chemistry.org This reaction is highly specific to the azide group and is fully compatible with the presence of aryl halides, making it an ideal tool for orthogonal functionalization.
| Reaction | Reagents | Conditions | Product |
| Staudinger Reduction | 1. PPh₃, THF2. H₂O | Room Temperature | 2-amino-4-bromo-1-iodobenzene |
Selective Halogen Functionalization in Presence of Azide
As discussed in section 3.2.3, palladium-catalyzed cross-coupling reactions are highly selective for aryl halides and are generally unreactive towards the azide moiety. This orthogonality allows for the extensive modification of the aromatic core at the halogen positions while preserving the azide for subsequent transformations. The selective coupling at the iodine position can be followed by a second coupling reaction at the bromine position, often by employing more forcing conditions (e.g., higher temperatures, different ligands) to activate the C-Br bond.
Sequential Multi-Component Coupling Strategies
By combining the principles of differential halogen reactivity and the orthogonal chemistry of the azide group, sophisticated multi-component coupling strategies can be devised. nih.gov A logical and powerful synthetic sequence involves a three-step process where each functional group on the this compound scaffold is addressed in a specific order.
Step 1: C-I Functionalization: A palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) is performed under mild conditions to selectively modify the C-1 position.
Step 2: C-Br Functionalization: The resulting product is subjected to a second cross-coupling reaction under more vigorous conditions to functionalize the C-4 position.
Step 3: Azide Transformation: The azide group, having been preserved through the first two steps, is then converted into another functional group, such as an amine via Staudinger reduction or a triazole via a Huisgen cycloaddition ('click' chemistry).
This sequential approach enables the synthesis of highly complex, tri-substituted benzene derivatives from a single starting material, where the identity of the substituents at positions 1, 2, and 4 can be independently varied.
Mechanistic Investigations of Reactions Involving 2 Azido 4 Bromo 1 Iodobenzene
Mechanistic Pathways of Azide (B81097) Cycloadditions
The azide group in 2-azido-4-bromo-1-iodobenzene is a key functional group that readily participates in cycloaddition reactions, most notably the 1,3-dipolar cycloaddition with alkynes to form triazoles. The mechanistic pathway of this transformation can proceed through either thermal or metal-catalyzed conditions, with each offering distinct advantages and mechanistic features.
The thermal azide-alkyne cycloaddition (AAC), often referred to as the Huisgen cycloaddition, is a concerted [3+2] cycloaddition reaction. synthical.com This pathway typically requires elevated temperatures and results in the formation of a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. The concerted nature of the mechanism involves a single transition state, and computational studies have been employed to understand the energetics of this process. researchgate.net
In contrast, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers a significant rate enhancement and proceeds with high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. nih.gov The currently accepted mechanism for CuAAC involves a dinuclear copper cluster as the active catalytic species. nih.gov The catalytic cycle is initiated by the formation of a copper(I) acetylide intermediate. The azide then coordinates to one of the copper centers, which facilitates the nucleophilic attack of the acetylide onto the terminal nitrogen of the azide. This is followed by cyclization and subsequent protonolysis or reaction with a copper acetylide to release the triazole product and regenerate the active catalyst.
While the electronic effects of the bromo and iodo substituents on the phenyl ring of this compound are not extensively documented in the context of azide cycloadditions, it is reasonable to infer that their electron-withdrawing nature could influence the rate of the reaction.
Understanding Regioselectivity in Cross-Coupling Reactions with Mixed Aryl Halides
The presence of two different halogen atoms, bromine and iodine, on the aromatic ring of this compound introduces the challenge of regioselectivity in cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. The differential reactivity of the carbon-halogen bonds is the primary factor governing which halogen is preferentially replaced.
In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) complex. The reactivity of aryl halides in this step generally follows the trend I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond dissociation energy. Consequently, the C-I bond is significantly more labile and reactive towards oxidative addition than the C-Br bond. researchgate.net
This reactivity difference allows for selective cross-coupling at the iodo-substituted position while leaving the bromo-substituted position intact. For instance, in a Sonogashira coupling of an aryl dihalide, the reaction can be performed under conditions that favor the exclusive coupling at the more reactive C-I bond. rsc.orgresearchgate.net Similarly, in Suzuki-Miyaura couplings of para-dihalobenzenes, a marked preference for reaction at the iodo-substituted position has been observed. researchgate.net This inherent regioselectivity enables the sequential functionalization of this compound, where the iodine can be replaced in a first cross-coupling step, followed by a subsequent coupling at the bromine position under more forcing conditions if desired.
The choice of catalyst, ligands, and reaction conditions can further influence the regioselectivity. However, the intrinsic difference in bond strength between the C-I and C-Br bonds provides a strong thermodynamic and kinetic basis for the preferential reaction at the iodine-bearing carbon.
Role of Nitrene Intermediates in Reactions of this compound
Aryl azides, such as this compound, can serve as precursors to highly reactive nitrene intermediates upon thermal or photochemical activation, with the concomitant extrusion of dinitrogen. nih.govnih.gov These nitrenes are electron-deficient species that can exist in either a singlet or triplet spin state, with each state exhibiting distinct reactivity. scribd.com
Singlet nitrenes typically undergo concerted reactions, such as stereospecific addition to alkenes to form aziridines. scribd.com They can also undergo intramolecular C-H insertion reactions or ring-closing reactions. Triplet nitrenes, on the other hand, behave as diradicals and tend to undergo stepwise reactions, often leading to a loss of stereochemistry. researchgate.net
In the context of this compound, the generated nitrene intermediate would be a highly reactive species capable of undergoing a variety of transformations. The presence of the bromo and iodo substituents could influence the stability and reactivity of the nitrene through their electronic effects. Metal catalysts can also play a crucial role in modulating the reactivity of nitrenes. Transition metals can form metal-nitrene or metal-nitrenoid intermediates, which can temper the high reactivity of the free nitrene and allow for more controlled and selective transformations. nih.gov For example, cobalt and rhodium complexes have been shown to form nitrene radical intermediates, which participate in catalytic C-H amination reactions. nih.gov
Kinetic and Thermodynamic Considerations in Sequential Transformations
The sequential transformation of this compound, taking advantage of the differential reactivity of its three functional groups, requires a careful consideration of the kinetics and thermodynamics of each reaction step.
As discussed in the context of cross-coupling reactions, the kinetic preference for the reaction at the C-I bond over the C-Br bond is a key factor in achieving regioselectivity. The activation energy for the oxidative addition of the C-I bond to a palladium(0) catalyst is significantly lower than that for the C-Br bond.
In the case of azide cycloadditions, the thermodynamics of the reaction are highly favorable, with the formation of the aromatic triazole ring being a strong driving force. Kinetic studies of bulk azide-alkyne cycloadditions have shown activation energies to be in the range of 82 ± 1 kJ mol⁻¹. researchgate.net The reaction kinetics are typically second-order. researchgate.net The large negative activation entropy observed in these studies is consistent with a concerted mechanism. researchgate.net
For sequential reactions involving both a cross-coupling and an azide cycloaddition, the relative rates of the two processes need to be carefully managed. For example, if a Sonogashira coupling at the iodo-position is desired prior to a thermal azide cycloaddition, the coupling reaction should be carried out at a temperature below that which would induce significant decomposition of the azide group and subsequent nitrene formation.
Investigation of Reaction Intermediates
The direct observation and characterization of reaction intermediates are crucial for elucidating reaction mechanisms. In the reactions of this compound, various intermediates can be postulated and, in some cases, have been investigated for analogous systems.
In copper-catalyzed azide-alkyne cycloadditions, the involvement of copper(I) acetylide complexes as key intermediates is well-established. nih.gov More advanced mechanistic studies have pointed towards the role of dinuclear copper species in the catalytic cycle. nih.gov The direct detection of these transient species can be challenging, but their existence is supported by kinetic data and computational studies.
In nitrene-mediated reactions, the nitrene itself is a short-lived and highly reactive intermediate. Spectroscopic techniques such as laser flash photolysis can be used to detect and study the properties of transient species like triplet nitrenes. researchgate.net In metal-catalyzed nitrene transfer reactions, the formation of metal-nitrene or metal-nitrenoid complexes has been proposed. nih.gov These intermediates are often more stable than the free nitrene and may be amenable to characterization by spectroscopic methods. For instance, cobalt(III)-nitrene intermediates have been suggested in cobalt-catalyzed cross-coupling reactions of azides and isocyanides. nih.gov
For cross-coupling reactions, the catalytic cycle involves several organopalladium intermediates, including the oxidative addition product, the transmetalation intermediate, and the reductive elimination precursor. While the direct observation of all these intermediates in a catalytic cycle is difficult, techniques such as electrospray ionization mass spectrometry (ESI-MS) have proven to be powerful tools for identifying and characterizing charged intermediates in catalytic reactions. nih.gov
Advanced Synthetic Applications of 2 Azido 4 Bromo 1 Iodobenzene
Precursor for Complex Heterocyclic Systems
The inherent reactivity of the azido (B1232118) and iodo functionalities in 2-azido-4-bromo-1-iodobenzene provides a powerful toolkit for the synthesis of a variety of complex heterocyclic structures. The azido group can participate in intramolecular cyclization reactions, either thermally or through metal catalysis, to form nitrogen-containing heterocycles. For instance, the decomposition of aryl azides can lead to the formation of highly reactive nitrenes, which can then undergo intramolecular C-H insertion or cyclization with adjacent groups to form fused ring systems.
Furthermore, the presence of the ortho-iodo group enables a range of cyclization cascades. One notable application is in the synthesis of benziodoxoles and related hypervalent iodine compounds. The reaction of an ortho-azido-iodobenzene derivative can lead to the formation of triazolobenziodoxoles, which are stable and useful reagents in their own right. Moreover, the iodo group can be readily transformed through transition metal-catalyzed reactions, such as Sonogashira or Suzuki coupling, to introduce substituents that can subsequently participate in cyclization reactions with the azido group. This approach allows for the construction of diverse fused heterocyclic systems, including benzotriazoles and other related scaffolds of medicinal and material science interest.
A general strategy for the synthesis of polyheterocyclic compounds involves iterative cycles of palladium-catalyzed Sonogashira coupling followed by iodocyclization. longdom.org This methodology can be conceptually applied to this compound, where the iodo group would be the initial site of Sonogashira coupling, followed by a cyclization step involving the newly introduced alkyne and the azido group. The remaining bromo group offers a handle for further diversification.
| Reaction Type | Key Functional Groups Involved | Potential Heterocyclic Products |
| Intramolecular Nitrene Insertion | Azido | Fused Azepines, Carbazoles |
| Intramolecular Cyclization | Azido, Iodo (after conversion) | Benzotriazoles, Triazolobenziodoxoles |
| Cascade Reactions | Azido, Iodo | Fused Polyheterocyclic Systems |
Building Block for Functional Materials
The azide (B81097) functionality of this compound is a key feature that allows for its incorporation into a wide array of functional materials through "click chemistry." Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a stable 1,2,3-triazole linkage. organic-chemistry.org This reaction's reliability and biocompatibility have made it a staple in materials science.
By reacting this compound with alkyne-functionalized monomers or polymers, it can be covalently integrated into polymeric chains. The resulting polymers would be decorated with bromo and iodo substituents, which can be further modified to tune the material's properties. For example, these halogenated sites can be used for subsequent cross-coupling reactions to attach chromophores, redox-active moieties, or other functional units, leading to the development of novel conductive polymers, organic light-emitting diode (OLED) materials, or sensors.
The versatility of this building block also extends to the surface modification of materials. The azide group can be used to anchor the molecule to alkyne-functionalized surfaces, creating a well-defined monolayer with outward-facing bromo and iodo groups. These groups can then serve as anchor points for the immobilization of biomolecules, catalysts, or other desired chemical species.
| Material Type | Synthetic Strategy | Potential Application |
| Functional Polymers | CuAAC Polymerization | Organic Electronics, Sensors |
| Surface Modification | Surface-initiated CuAAC | Biosensors, Catalysis |
| Cross-linked Networks | Sequential Cross-coupling | High-performance Resins |
Scaffolding in Multivalent Systems Design
Multivalent systems, which present multiple copies of a ligand, often exhibit significantly enhanced binding affinity and specificity towards their biological targets compared to their monovalent counterparts. The design of such systems requires a central scaffold upon which the ligands can be displayed in a precise spatial arrangement. This compound offers a compact and versatile scaffold for the construction of trivalent systems.
The synthetic strategy would involve the initial utilization of the azide group in a CuAAC reaction to attach the first ligand or a linker. The differential reactivity of the remaining iodo and bromo groups in palladium-catalyzed cross-coupling reactions then allows for the sequential and controlled introduction of two additional, and potentially different, ligands. The C-I bond is known to be more reactive towards oxidative addition to palladium(0) than the C-Br bond, enabling selective functionalization at the iodo position first, followed by reaction at the bromo position under more forcing conditions. nih.gov This stepwise approach provides precise control over the final structure of the trivalent molecule.
| Step | Reaction | Functional Group Utilized | Purpose |
| 1 | Azide-Alkyne Cycloaddition | Azido | Attachment of the first ligand/linker |
| 2 | Selective Cross-Coupling | Iodo | Attachment of the second ligand/linker |
| 3 | Cross-Coupling | Bromo | Attachment of the third ligand/linker |
Application in Divergent Synthesis Strategies
Divergent synthesis is a powerful strategy that allows for the creation of a library of structurally diverse compounds from a single starting material. The orthogonal reactivity of the three functional groups in this compound makes it an ideal substrate for such strategies. The ability to selectively address each functional group independently enables the generation of a wide range of molecular architectures.
A typical divergent approach would commence with the selective reaction of the most reactive functional group. As previously mentioned, the iodo group is the most susceptible to palladium-catalyzed cross-coupling reactions. nih.gov Thus, a Sonogashira, Suzuki, or other cross-coupling reaction can be performed at this position while leaving the bromo and azido groups intact. The resulting product can then be subjected to a reaction involving the bromo group, for instance, a second cross-coupling reaction under different conditions. Finally, the azide can be transformed through various reactions such as reduction to an amine, a Staudinger ligation, or a cycloaddition. By changing the order of reactions and the coupling partners at each step, a multitude of distinct final products can be synthesized from this single precursor.
Theoretical and Computational Studies of 2 Azido 4 Bromo 1 Iodobenzene
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) serves as a cornerstone for elucidating the electronic structure of 2-azido-4-bromo-1-iodobenzene. These calculations provide fundamental insights into the molecule's stability, reactivity, and spectroscopic properties. Key parameters derived from DFT include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the distribution of electron density, and the electrostatic potential.
The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For substituted azidobenzenes, the presence of both electron-withdrawing halogens (bromo and iodo groups) and the azido (B1232118) group influences these frontier orbitals. The electron-donating character of the azido group tends to raise the HOMO energy, while the inductive and mesomeric effects of the halogens can modulate both HOMO and LUMO levels.
Mulliken charge analysis and Natural Bond Orbital (NBO) analysis are employed to quantify the distribution of atomic charges. These calculations typically reveal a significant negative charge concentration on the terminal nitrogen atom of the azido group, highlighting its nucleophilic character. The carbon atom attached to the azido group, as well as those bonded to the halogens, also exhibit distinct partial charges that dictate their susceptibility to electrophilic or nucleophilic attack.
The electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the ESP map would likely show a region of negative potential around the azido group, indicating a site prone to electrophilic interaction. Conversely, regions of positive potential would be associated with the hydrogen atoms and, to a lesser extent, the halogen atoms, suggesting sites for nucleophilic interaction.
Table 1: Predicted Electronic Properties of Aryl Azide (B81097) Analogs from DFT Calculations
| Property | Typical Predicted Values for Dihalo-Azidobenzene Analogs | Significance |
|---|---|---|
| HOMO Energy | -6.5 to -7.5 eV | Indicates electron-donating ability; higher values suggest greater reactivity towards electrophiles. |
| LUMO Energy | -0.5 to -1.5 eV | Indicates electron-accepting ability; lower values suggest greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap | 5.0 to 6.5 eV | Correlates with chemical stability and reactivity; a smaller gap implies higher reactivity. |
Note: The values presented are hypothetical and based on general trends for analogous compounds in the absence of specific data for this compound.
Computational Modeling of Reaction Pathways and Transition States
Computational modeling is instrumental in exploring the potential reaction pathways of this compound, particularly its thermal and photochemical decomposition, which is characteristic of aryl azides. These reactions typically proceed through a nitrene intermediate. DFT calculations can be used to map the potential energy surface for the extrusion of dinitrogen (N₂) from the azido group to form the corresponding singlet or triplet nitrene.
The calculations involve locating the transition state structure for this decomposition reaction and determining the associated activation energy. The activation barrier provides a quantitative measure of the thermal stability of the compound. The presence of bulky ortho substituents like the iodine atom can influence the geometry of the transition state and, consequently, the activation energy.
Furthermore, computational models can predict the subsequent reactions of the highly reactive nitrene intermediate. These include intramolecular cyclization reactions, such as the formation of a benzofuroxan-like structure through interaction with the adjacent iodine or bromine atom, or intermolecular reactions like C-H insertion or cycloaddition. For each potential pathway, the transition states and intermediates can be modeled to determine the most favorable reaction channels.
Prediction of Chemo- and Regioselectivity
Theoretical calculations are highly effective in predicting the chemo- and regioselectivity of reactions involving this compound. For instance, in 1,3-dipolar cycloaddition reactions, a common reaction type for azides, the regioselectivity can be rationalized by analyzing the frontier molecular orbitals (FMOs) of the reactants. The relative energies and coefficients of the HOMO of the azide and the LUMO of the dipolarophile (and vice-versa) determine the preferred orientation of addition.
DFT-based reactivity indices, such as local electrophilicity and nucleophilicity indices (Parr functions), can also be calculated to predict the most reactive sites for cycloaddition. osi.lv These indices provide a more quantitative prediction of regioselectivity by identifying the atoms most susceptible to forming new bonds. osi.lv
For electrophilic aromatic substitution reactions on the benzene (B151609) ring, the site of attack is governed by the directing effects of the existing substituents. The azido group is generally considered an ortho-, para-directing deactivator, while the halogens are also ortho-, para-directing deactivators. Computational methods can quantify the activation energies for electrophilic attack at each possible position on the ring, thereby predicting the most likely substitution pattern. The RegioSQM method, for example, has been used to predict the regioselectivity of electrophilic aromatic substitution by calculating the free energies of the protonated intermediates. chemrxiv.org
Conformation Analysis and Stereoelectronic Effects
The conformation of this compound is primarily determined by the orientation of the azido group relative to the benzene ring and the adjacent iodine atom. Computational conformational analysis involves rotating the C-N bond and calculating the energy profile to identify the most stable conformers.
The planarity of the azido group with the aromatic ring is a key conformational feature. While the electronic conjugation favors a planar arrangement, steric hindrance between the azido group and the bulky ortho-iodine atom can lead to a twisted conformation. DFT calculations can quantify the energy penalty associated with this twisting. The preferred dihedral angle (C-C-N-N) will be a balance between maximizing π-conjugation and minimizing steric repulsion.
Stereoelectronic effects, which involve the interaction of orbitals based on their spatial arrangement, are also crucial. wikipedia.orgbaranlab.org For instance, hyperconjugative interactions between the lone pairs of the nitrogen atoms in the azido group and the antibonding orbitals of the adjacent C-I or C-C bonds can influence the conformational preference and the electronic properties of the molecule. wikipedia.org These interactions, though subtle, can have a significant impact on the molecule's stability and reactivity. Analysis of the NBO output from DFT calculations can reveal and quantify these stabilizing stereoelectronic interactions.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
Future Research Directions
Catalyst Development for Enhanced Selectivity
A primary challenge and opportunity in the chemistry of 2-azido-4-bromo-1-iodobenzene lies in the selective activation of the C-I versus the C-Br bond. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in transition metal-catalyzed cross-coupling reactions. Future research should focus on the development of catalysts that can precisely control this selectivity.
Ligand Design: The design of novel phosphine (B1218219), N-heterocyclic carbene (NHC), or other ancillary ligands for palladium, nickel, or copper catalysts will be crucial. These ligands can modulate the steric and electronic environment of the metal center, thereby fine-tuning its reactivity towards the different carbon-halogen bonds. For instance, bulky ligands may favor oxidative addition to the less sterically hindered C-I bond.
Catalyst System Optimization: Research into optimizing catalyst systems, including the choice of metal precursor, ligand, base, and solvent, can further enhance selectivity. High-throughput screening methods could be employed to rapidly identify optimal conditions for selective C-I or C-Br functionalization.
Switchable Catalysis: An exciting avenue would be the development of "switchable" catalytic systems where the selectivity can be altered by an external stimulus, such as light or a chemical additive. This would allow for the sequential functionalization of the molecule in a one-pot fashion.
| Catalyst System | Target Bond | Potential Reaction | Desired Outcome |
| Pd(0) with bulky phosphine ligands | C-I | Suzuki, Sonogashira, Heck | Selective coupling at the iodine position |
| Ni(0) with specific NHC ligands | C-Br | Kumada, Buchwald-Hartwig | Selective coupling at the bromine position after C-I functionalization |
| Cu(I) with nitrogen-based ligands | C-I or C-Br | Ullmann, C-N/C-S coupling | Tunable selectivity for different heteroatom couplings |
Flow Chemistry and Continuous Processing for Synthesis and Reactions
The synthesis of aryl azides often involves the use of potentially hazardous reagents and intermediates, such as sodium azide (B81097) and diazonium salts. Flow chemistry offers a safer and more efficient alternative to traditional batch processes.
Safe Azide Synthesis: Future research should focus on developing a continuous flow process for the synthesis of this compound from the corresponding aniline (B41778) (2-amino-4-bromo-1-iodobenzene). This would involve in-line generation of the diazonium salt followed by immediate reaction with an azide source, minimizing the accumulation of unstable intermediates.
Telescoped Reactions: A continuous flow setup could be designed to not only synthesize the target molecule but also perform subsequent functionalization steps in a "telescoped" manner. For example, the output stream from the azide synthesis could be directly fed into another reactor for a selective cross-coupling reaction at the C-I position.
Process Optimization and Automation: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purity. Automated flow systems could be developed for the on-demand synthesis and derivatization of this compound.
Exploration of Novel Reactivity Modes
The unique combination of functional groups in this compound allows for the exploration of novel and underexplored reactivity patterns.
Orthogonal Reactivity: A key research direction is the development of truly orthogonal reaction conditions that allow for the independent transformation of the azide, bromo, and iodo groups. This would enable the synthesis of highly complex and densely functionalized aromatic compounds.
Benzyne (B1209423) Formation: The 1,2-dihalo substitution pattern could potentially be exploited for the generation of a highly reactive benzyne intermediate through halogen-metal exchange and elimination. Research in this area would involve investigating the selective formation of the benzyne and its subsequent trapping with various nucleophiles and dienophiles.
Photochemical and Thermal Reactions of the Azide: The azide group can be converted into a highly reactive nitrene upon thermal or photochemical activation. Future studies could explore the intramolecular trapping of the nitrene by the adjacent halogen atoms or intermolecular reactions to form novel heterocyclic systems.
Integration with Bioorthogonal Chemistry Concepts
Aryl azides are well-established functional groups in bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): this compound can serve as a building block for the synthesis of novel bioorthogonal probes. The bromo and iodo substituents can be used to attach fluorophores, affinity tags, or drug molecules via cross-coupling reactions. The resulting trifunctional probe could then be conjugated to biomolecules via the azide group using SPAAC.
Staudinger Ligation: The azide group can also participate in the Staudinger ligation with phosphine reagents. nih.gov This provides an alternative bioorthogonal conjugation strategy. Research could focus on developing derivatives of this compound that are optimized for efficient Staudinger ligation in biological media.
Multi-Tagging Platforms: The ability to selectively functionalize the C-Br and C-I bonds in addition to the azide group opens the possibility of creating "multi-tagging" platforms. For example, one halogen could be used to attach a targeting moiety, while the other is linked to a reporter group, and the azide remains available for bioorthogonal ligation.
| Bioorthogonal Reaction | Key Feature | Potential Application of this compound derivatives |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free click reaction | Development of multimodal imaging agents |
| Staudinger Ligation | Amide bond formation | Synthesis of probes for protein labeling and activity-based profiling |
Sustainable Synthesis Approaches for this compound and its Derivatives
Future research should also prioritize the development of more sustainable and environmentally friendly methods for the synthesis and functionalization of this compound.
Greener Solvents and Reagents: Efforts should be made to replace hazardous solvents and reagents with more benign alternatives. For example, the use of water or bio-based solvents in cross-coupling reactions should be explored.
Catalyst Recycling: The development of heterogeneous catalysts or catalyst systems that can be easily recovered and reused would significantly improve the sustainability of the synthetic processes. This could involve immobilizing palladium or copper catalysts on solid supports.
Atom Economy: Synthetic routes should be designed to maximize atom economy, minimizing the generation of waste. This could involve exploring C-H activation strategies to avoid the need for pre-functionalized starting materials. For instance, developing methods for the direct azidation or halogenation of specific C-H bonds on a benzene (B151609) ring would be a significant advancement.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-azido-4-bromo-1-iodobenzene, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Start with a halogenated benzene derivative (e.g., 1-bromo-4-iodobenzene) and introduce the azide group via nucleophilic aromatic substitution (NAS) using NaN₃ in a polar aprotic solvent (e.g., DMF) at 80–100°C .
- Step 2 : Optimize regioselectivity by adjusting catalysts (e.g., FeCl₃ or AlCl₃ for electrophilic substitutions) and reaction times to avoid over-halogenation .
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>95%) .
- Key Variables : Temperature, solvent polarity, and catalyst choice significantly impact azide incorporation efficiency.
Q. How can researchers characterize the purity and structure of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions. The azide group () may show a singlet at ~3.3 ppm in H NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₆H₂BrIN₃, theoretical MW: 328.82 g/mol) .
- X-ray Crystallography : For crystalline samples, analyze bond angles and distances to validate stereoelectronic effects .
Q. What are the stability considerations for storing this compound?
- Methodology :
- Storage : Store at -20°C in amber vials under inert gas (Ar/N₂) to prevent azide decomposition. Avoid exposure to light or moisture .
- Handling : Prepare stock solutions in anhydrous DMSO or THF and use within 1 month to prevent degradation .
Advanced Research Questions
Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?
- Methodology :
- Computational Analysis : Use DFT calculations (e.g., Gaussian 16) to map electron density distribution. The iodine atom acts as a strong electron-withdrawing group, activating the benzene ring for Suzuki-Miyaura couplings .
- Experimental Validation : Perform Pd-catalyzed coupling with aryl boronic acids. Monitor reaction progress via TLC and isolate products using flash chromatography .
Q. What strategies mitigate competing side reactions during azide-alkyne cycloaddition (CuAAC) with this compound?
- Methodology :
- Optimize Catalytic System : Use CuI/PMDTA (pentamethyldiethylenetriamine) in a 1:2 ratio to accelerate cycloaddition and minimize copper-induced dehalogenation .
- Solvent Screening : Test binary solvents (e.g., t-BuOH/H₂O) to enhance solubility of polar intermediates.
- In Situ Monitoring : Use IR spectroscopy to track azide consumption (peak at ~2100 cm⁻¹) .
Q. How can researchers resolve contradictions in reported regioselectivity for nucleophilic substitutions on this compound?
- Methodology :
- Comparative Studies : Replicate conflicting protocols (e.g., SNAr vs. radical pathways) under controlled conditions. For example, compare NaNH₂ in liquid NH₃ (radical pathway) vs. K₂CO₃ in DMF (ionic pathway) .
- Kinetic Analysis : Use stopped-flow UV-Vis spectroscopy to measure reaction rates and identify dominant mechanisms .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
